1,5-Anhydro-3,4,6-tri-O-benzyl-2-deoxy-D-arabinohex-1-enitol
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Overview
Description
3,4,6-Tri-O-benzyl-D-glucal is a benzyl-protected derivative of D-glucal, which is an important building block in the synthesis of oligosaccharides. This compound is widely used in both solid- and solution-phase synthesis due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,6-Tri-O-benzyl-D-glucal can be synthesized through the benzylation of D-glucal. The process typically involves the use of benzyl bromide and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at room temperature and monitored until completion .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4,6-Tri-O-benzyl-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Hydrogenation can be used to reduce the double bond in the pyranose ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl-protected positions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF) are typical.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated derivatives of the pyranose ring.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3,4,6-Tri-O-benzyl-D-glucal is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex oligosaccharides.
Biology: In the study of carbohydrate-protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4,6-Tri-O-benzyl-D-glucal primarily involves its role as a glycosyl donor in glycosylation reactions. The benzyl groups protect the hydroxyl groups, allowing selective reactions at specific positions. The compound interacts with various enzymes and catalysts to form glycosidic bonds, which are crucial in the synthesis of oligosaccharides .
Comparison with Similar Compounds
Similar Compounds
- 3,4,6-Tri-O-acetyl-D-glucal
- 3,4,6-Tri-O-methyl-D-glucal
- 3,4,6-Tri-O-allyl-D-glucal
Uniqueness
3,4,6-Tri-O-benzyl-D-glucal is unique due to its benzyl protection, which provides stability and allows for selective deprotection under mild conditions. This makes it particularly useful in the synthesis of complex carbohydrates where selective reactions are required .
Properties
IUPAC Name |
3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYLLYBWXIUMIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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